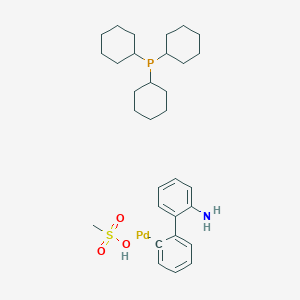
methanesulfonic acid;palladium;2-phenylaniline;tricyclohexylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Palladium G3-Tricyclohexylphosphine, [(Tricyclohexylphosphine)-2-(2′-aminobiphenyl)]palladium (II) methanesulfonate , commonly referred to as methanesulfonic acid;palladium;2-phenylaniline;tricyclohexylphosphane , is a third-generation phosphine-functionalized palladium precatalyst. It is widely used in organic synthesis, particularly in cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Palladium G3-Tricyclohexylphosphine involves the reaction of tricyclohexylphosphine with palladium (II) methanesulfonate and 2-aminobiphenyl. The reaction typically occurs under inert conditions to prevent oxidation and is carried out in an appropriate solvent such as tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of Palladium G3-Tricyclohexylphosphine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography to achieve the desired 97% purity .
化学反応の分析
Types of Reactions: Palladium G3-Tricyclohexylphosphine is primarily used in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: These reactions typically involve the use of organohalides and organometallic reagents such as boronic acids, stannanes, or silanes. The reactions are often carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a suitable solvent like toluene or dimethylformamide. The reaction conditions, including temperature and time, vary depending on the specific reaction and substrates involved .
Major Products: The major products formed from these reactions are typically biaryl compounds, alkenes, or other coupled products, depending on the specific cross-coupling reaction employed .
科学的研究の応用
Palladium G3-Tricyclohexylphosphine has a wide range of applications in scientific research, including:
- Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions .
- Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
- Medicine: It is used in the development of new drugs and therapeutic agents through its role in the synthesis of complex organic molecules.
- Industry: Palladium G3-Tricyclohexylphosphine is utilized in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of Palladium G3-Tricyclohexylphosphine involves the formation of a palladium complex with the phosphine ligand. This complex undergoes oxidative addition with an organohalide, followed by transmetalation with an organometallic reagent. The final step is reductive elimination, which forms the coupled product and regenerates the palladium catalyst. The molecular targets and pathways involved in these reactions are primarily the palladium center and the phosphine ligand, which facilitate the catalytic cycle .
類似化合物との比較
Comparison with Other Similar Compounds: Palladium G3-Tricyclohexylphosphine is unique due to its third-generation phosphine ligand, which provides enhanced stability and reactivity compared to earlier generations. Similar compounds include:
- Palladium G2-Tricyclohexylphosphine
- Palladium G4-Tricyclohexylphosphine
- Palladium G3-Tris(tert-butyl)phosphine
- Palladium G3-XPhos
These compounds differ in their ligand structures and reactivity profiles, with Palladium G3-Tricyclohexylphosphine offering a balance of stability and catalytic efficiency .
特性
分子式 |
C31H47NO3PPdS- |
|---|---|
分子量 |
651.2 g/mol |
IUPAC名 |
methanesulfonic acid;palladium;2-phenylaniline;tricyclohexylphosphane |
InChI |
InChI=1S/C18H33P.C12H10N.CH4O3S.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h16-18H,1-15H2;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChIキー |
OLGLRBCVZYGSRY-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)O.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















